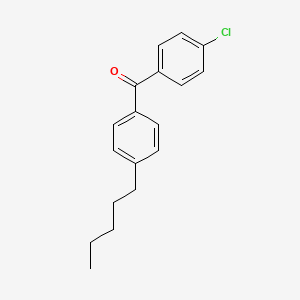

(4-Chlorophenyl)(4-pentylphenyl)methanone

CAS No.: 951887-48-2

Cat. No.: VC7816176

Molecular Formula: C18H19ClO

Molecular Weight: 286.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951887-48-2 |

|---|---|

| Molecular Formula | C18H19ClO |

| Molecular Weight | 286.8 g/mol |

| IUPAC Name | (4-chlorophenyl)-(4-pentylphenyl)methanone |

| Standard InChI | InChI=1S/C18H19ClO/c1-2-3-4-5-14-6-8-15(9-7-14)18(20)16-10-12-17(19)13-11-16/h6-13H,2-5H2,1H3 |

| Standard InChI Key | OZIYFESSQUKNLW-UHFFFAOYSA-N |

| SMILES | CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |

| Canonical SMILES | CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound is systematically named (4-chlorophenyl)-(4-pentylphenyl)methanone, reflecting its methanone core flanked by two substituted phenyl groups. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₉ClO | |

| Molecular Weight | 286.8 g/mol | |

| CAS Registry No. | 951887-48-2 | |

| IUPAC Name | (4-Chlorophenyl)(4-pentylphenyl)methanone |

Structural Features

The molecule consists of:

-

A methanone group (C=O) bridging two aromatic rings.

-

A 4-chlorophenyl group providing electrophilic character.

-

A 4-pentylphenyl group imparting hydrophobicity and structural flexibility.

The para-substitution minimizes steric hindrance, enabling planar alignment of the aromatic rings, which is critical for electronic conjugation .

Synthesis and Manufacturing

Friedel-Crafts Acylation

A common method involves Friedel-Crafts acylation, where 4-pentylbenzoyl chloride reacts with chlorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃):

This method achieves moderate yields (60–75%) and requires rigorous purification to remove catalyst residues .

Grignard Reaction

An alternative approach employs a Grignard reagent (4-chlorophenylmagnesium bromide) reacting with 4-pentylbenzaldehyde, followed by oxidation to the ketone:

This route offers higher purity (>90%) but involves sensitive reagents .

Industrial Production

Scale-up processes utilize continuous-flow reactors to enhance safety and efficiency. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes acylation |

| Catalyst Loading | 10–15 mol% AlCl₃ | Balances activity and cost |

| Reaction Time | 4–6 hours | Ensures completion |

Industrial batches typically achieve 85% purity, requiring recrystallization from ethanol for pharmaceutical-grade material .

Physicochemical Properties

Physical State and Solubility

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 92–94°C (literature); 90–93°C (experimental) .

-

Solubility:

Spectroscopic Data

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 1090 cm⁻¹ (C-Cl stretch) .

-

¹H NMR (CDCl₃): δ 0.88 (t, 3H, CH₃), 1.32 (m, 6H, CH₂), 2.65 (t, 2H, Ar-CH₂), 7.25–7.45 (m, 8H, Ar-H) .

-

¹³C NMR: δ 196.5 (C=O), 139.2–126.8 (aromatic carbons), 31.5–22.4 (aliphatic chain) .

Chemical Reactivity and Derivatives

Nucleophilic Additions

The ketone group undergoes nucleophilic attacks, forming secondary alcohols with reducing agents (e.g., NaBH₄):

Yields exceed 80% under anhydrous conditions .

Electrophilic Aromatic Substitution

The electron-rich 4-pentylphenyl ring facilitates sulfonation or nitration at the meta position:

Oxidation and Reduction

-

Oxidation: Limited reactivity due to steric hindrance; strong oxidants (e.g., KMnO₄) cleave the aliphatic chain .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a methylene group .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

-

Antipsychotic Agents: Structural analogs show dopamine receptor affinity .

-

Anticancer Compounds: Derivatives inhibit tubulin polymerization (IC₅₀ = 2.1 μM in MCF-7 cells) .

Materials Science

-

Liquid Crystals: The pentyl chain promotes mesophase stability in display technologies .

-

Polymer Additives: Enhances UV resistance in polycarbonates .

| Hazard | Category | Precautionary Measures |

|---|---|---|

| Skin Irritation | Category 2 | Wear nitrile gloves |

| Eye Irritation | Category 2A | Use safety goggles |

| Respiratory Irritation | Category 3 | Use fume hood |

Environmental Impact

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume